2-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzamide
Description
This compound features a benzamide core substituted with chlorine (2-position) and fluorine (4-position), linked via an ethyl chain to a pyrazole ring. The pyrazole is further substituted with methyl groups (3,5-positions) and a pyridin-2-yl moiety at the 1-position.
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O/c1-12-15(13(2)25(24-12)18-5-3-4-9-22-18)8-10-23-19(26)16-7-6-14(21)11-17(16)20/h3-7,9,11H,8,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIUKDLAVJHTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzamide is a complex organic compound with significant potential in pharmacology. This compound features a unique structure that includes a chloro group, a pyrazole moiety, and a pyridine ring, which are known to contribute to its biological activities. Research has indicated that compounds with similar structures often exhibit diverse pharmacological effects, particularly in the context of neurological disorders and cancer treatment.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
Structural Representation
The molecular structure includes:
- A chloro substituent at the 2-position.
- An ethyl chain linking to a pyrazole ring.
- A pyridine ring contributing to its electronic properties.
As a glycine transporter 1 (GlyT1) inhibitor, this compound works by blocking the reuptake of glycine in the synaptic cleft. This action enhances glycine signaling in the central nervous system, which is beneficial for treating conditions such as schizophrenia and other mood disorders. Studies have shown that it can increase cerebrospinal fluid glycine concentrations in animal models, indicating potential therapeutic effects against neuropsychiatric disorders .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study 1: GlyT1 Inhibition and Neurotransmission
A study demonstrated that this compound significantly increased glycine levels in cerebrospinal fluid in animal models. This suggests its utility in treating schizophrenia by enhancing inhibitory neurotransmission .
Study 2: Anticancer Activity
Research evaluating various pyrazole derivatives found that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The compound was noted for its moderate activity against these lines, indicating potential for further development as an anticancer agent .
Comparison with Similar Compounds
Pyrazole-Containing Analogues with Varied Substituents
a) E-4c and E-4d (HETEROCYCLES, 2003)
- Structure : Both compounds share a 3,5-dimethylpyrazole core but differ in substituents. E-4c has a 3-phenyl-1,2,4-triazolo[4,3-b]pyridazine group, while E-4d incorporates a tetrazolo[1,5-b]pyridazine.
- Physical Properties :
b) N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloro-acetamide hydrochloride ()
- Structure : Contains a benzyl-substituted pyrazole with a chloroacetamide side chain.
- Key Differences : Lacks the pyridinyl and fluorobenzamide moieties present in the target compound. The benzyl group may enhance lipophilicity but reduce metabolic stability compared to the pyridinyl-ethyl linkage .
Heterocyclic Systems with Fluorine/Chlorine Substituents
a) 4-Chloro-5-((3S,4S)-3-((4-(3,5-Dimethylisoxazol-4-yl)pyridin-2-yl)oxy)-4-fluoropyrrolidin-1-yl)-2-(2-hydroxyethyl)pyridazin-3(2H)-one ()
- Structure: Combines pyridazinone with isoxazole and fluoropyrrolidine groups.
- Synthesis : Utilizes Suzuki coupling (similar to the target compound’s likely synthesis route) but introduces a hydroxyethyl group for solubility enhancement .
- Mass Spec : [M+H]+ = 406.2, indicating a smaller molecular weight compared to the target compound (estimated ~430–450 Da) .
b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Structure : Features a pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one system.
- Mass Spec : [M+H]+ = 589.1, significantly larger than the target compound .
Compounds with Similar Benzamide/Pyrazole Linkages
a) N-{2-[3-(2-Chlorophenyl)-5-(2,5-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide ()
- Structure : Includes a dihydro-pyrazole linked to a trifluoromethylbenzamide.
- Key Differences : The trifluoromethyl group enhances electronegativity and metabolic resistance compared to the chloro/fluoro substituents in the target compound. The dihydro-pyrazole may reduce aromaticity, affecting receptor binding .
b) Ethyl 2-Amino-2-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride ()
- Structure: Ethyl ester with amino and fluorophenyl groups on pyrazole.
- Key Differences : The ester group increases hydrophilicity but may reduce bioavailability compared to the benzamide in the target compound .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
